2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile
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Overview
Description
2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile is an organic compound with the molecular formula C14H9F2NO and a molecular weight of 245.22 g/mol . This compound is characterized by the presence of a benzonitrile core substituted with fluoro and fluorobenzyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and 4-fluorobenzyl alcohol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 4-fluorobenzyl alcohol reacts with 2-fluorobenzonitrile in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimized reaction conditions, including temperature control and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines.
Scientific Research Applications
2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile can be compared with similar compounds such as:
2-Fluoro-5-formylbenzonitrile: This compound has a formyl group instead of the fluorobenzyl group, leading to different reactivity and applications.
4-Fluorobenzonitrile: Lacks the additional fluoro and benzyl groups, making it less versatile in synthetic applications.
2-Fluoro-5-methoxybenzonitrile: Contains a methoxy group instead of the fluorobenzyl group, affecting its chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
2-Fluoro-5-((4-fluorobenzyl)oxy)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships.
Chemical Structure and Properties
The compound features a fluorine atom at the 2-position and a 4-fluorobenzyl ether moiety, which may enhance its lipophilicity and biological activity. Its structural formula can be represented as follows:
This configuration suggests that the compound may interact favorably with various biological targets due to the electron-withdrawing effects of the fluorine atoms.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar fluorinated compounds, indicating that modifications at specific positions can significantly affect their cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cell proliferation in breast (MCF-7), lung (A-549), and fibrosarcoma (HT-1080) cancer cells.
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 19.56 | Apoptosis via caspase activation |
Compound B | A-549 | 25.30 | Cell cycle arrest |
Compound C | HT-1080 | 15.00 | Induction of apoptosis |
The above table summarizes findings from studies where similar compounds demonstrated significant growth inhibition through mechanisms such as caspase activation and cell-cycle arrest, particularly in the G2/M phase .
Antiviral Activity
While the primary focus has been on anticancer properties, some studies have also investigated antiviral activities. However, preliminary results suggest that compounds structurally related to this compound exhibit limited efficacy against viruses such as SARS-CoV-2, with effective concentrations exceeding 100 µM . This indicates that while these compounds may hold promise for cancer therapy, their antiviral potential requires further exploration.
Structure-Activity Relationship (SAR)
The fluorine substituents in this compound are believed to enhance metabolic stability and bioavailability. SAR studies indicate that increasing the number of fluorine atoms can improve binding affinity to target proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). For example, modifications leading to increased hydrophobic interactions often correlate with enhanced antiproliferative activities .
Table 2: Structure-Activity Relationships
Modification | Observed Effect |
---|---|
Addition of Fluorine | Increased lipophilicity and binding affinity |
Hydroxyl Group | Enhanced solubility but reduced potency |
Methyl Substitution | Variable effects on activity based on position |
Case Studies
In one notable case study, a derivative of this compound was tested against a panel of cancer cell lines, revealing that specific substitutions led to enhanced selectivity toward cancerous cells over normal cells. The study utilized molecular docking techniques to elucidate binding interactions with target proteins, confirming that the presence of fluorine atoms played a crucial role in stabilizing these interactions .
Properties
IUPAC Name |
2-fluoro-5-[(4-fluorophenyl)methoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO/c15-12-3-1-10(2-4-12)9-18-13-5-6-14(16)11(7-13)8-17/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAWFGSXZKVBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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